Product packaging for Rlh 033(Cat. No.:CAS No. 157097-10-4)

Rlh 033

Cat. No.: B1680651
CAS No.: 157097-10-4
M. Wt: 459.0 g/mol
InChI Key: RQQAHFSSIAWEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RLH-033 [2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate HCl] is a rationally designed, high-affinity ligand characterized by its exceptional potency and selectivity for the sigma-1 recognition site. Research indicates it has a high affinity (Ki = 50 pM) for sigma-1 sites labeled by 3H -pentazocine in guinea pig brain models, making it one of the most potent sigma-1 ligands reported to date . Its selectivity is demonstrated by being over 2000-fold less active at sigma-2 sites (Ki = 105 nM) . Furthermore, RLH-033 shows little to no appreciable affinity for a range of other common neuroreceptors, including dopamine D1 and D2, muscarinic M1 and M2, as well as N-methyl-D-aspartate (NMDA), phencyclidine, and opioid receptors . This clean binding profile minimizes off-target interactions in experimental settings. Due to its very high affinity and selectivity, RLH-033 is suggested to be a useful pharmacologic tool for characterizing the pharmacology of sigma-1 recognition sites . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClN2O4 B1680651 Rlh 033 CAS No. 157097-10-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

157097-10-4

Molecular Formula

C25H31ClN2O4

Molecular Weight

459.0 g/mol

IUPAC Name

2-(4-phenylpiperidin-1-yl)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C25H30N2O4.ClH/c28-24(25(14-4-5-15-25)22-8-10-23(11-9-22)27(29)30)31-19-18-26-16-12-21(13-17-26)20-6-2-1-3-7-20;/h1-3,6-11,21H,4-5,12-19H2;1H

InChI Key

RQQAHFSSIAWEPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCN3CCC(CC3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Other CAS No.

157097-10-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride
RLH 033
RLH-033

Origin of Product

United States

Discovery and Design Principles of Rlh 033

Identification of Lead Compounds with Sigma Receptor Affinity

The development of RLH-033 originated from the systematic evaluation of a series of novel compounds, specifically 4-phenylpiperidinyl and (4-phenylpiperazinyl)alkyl esters of 1-phenylcyclopentanecarboxylic acids. nih.gov These classes of molecules were identified as promising scaffolds due to their inherent affinity for sigma receptors. The initial research focused on synthesizing and assessing the binding affinities of these compounds at both sigma-1 and sigma-2 sites in guinea pig brain membranes. nih.govnih.gov

Early findings indicated that compounds featuring a 4-phenylpiperidine (B165713) moiety were generally more potent sigma ligands compared to their 4-phenylpiperazine counterparts. nih.gov This initial screening and identification of the phenylpiperidine scaffold as a superior pharmacophore were crucial in directing the subsequent optimization efforts that ultimately culminated in the development of RLH-033.

Rational Design Strategies for Enhanced Selectivity and Potency

With a promising lead scaffold in hand, researchers employed rational design strategies to systematically refine the molecule's structure to maximize its affinity for the sigma-1 receptor while minimizing interaction with the sigma-2 receptor and other neurotransmitter systems. nih.govnih.gov This involved a detailed exploration of the compound's structure-activity relationships.

Structure-Activity Relationship (SAR) Studies Guiding Ligand Optimization

Structure-activity relationship (SAR) studies were pivotal in the optimization process. By synthesizing a series of analogs with systematic structural modifications, researchers were able to discern the chemical features essential for potent and selective sigma-1 binding. A key aspect of these studies was the comparison between the phenylpiperidine and phenylpiperazine cores. The data consistently revealed that the phenylpiperidine derivatives exhibited higher potency as sigma ligands. nih.gov

Further SAR studies involved varying the length of the alkyl chain that connects the piperidine (B6355638) nitrogen to the ester group. This exploration led to the identification of compounds with propyl and butyl spacers as novel, high-affinity sigma-selective agents. nih.gov These findings underscored the importance of the spatial relationship between the different components of the molecule for optimal receptor interaction. The culmination of this research was the synthesis of a series of para-substituted analogs, which ultimately led to the discovery of RLH-033. nih.gov

Binding Affinities of Select Phenylpiperidine Derivatives at Sigma Receptors
CompoundSpacer LengthSubstitutionσ1 Ki (nM)σ2 Ki (nM)
Propyl Derivative (24)PropylUnsubstituted Phenyl0.501.17
Butyl Derivative (32)ButylUnsubstituted Phenyl0.510.69
RLH-033 (15)Ethylpara-Nitrophenyl0.05105

Impact of Molecular Spacers and Substituents on Receptor Interactions

The rational design of RLH-033 paid close attention to the influence of molecular spacers and substituents on receptor binding. The length of the alkyl spacer between the piperidine nitrogen and the ester function was found to be a critical determinant of affinity. While propyl and butyl spacers yielded high-affinity ligands, an ethylene (B1197577) spacer proved to be optimal, particularly when combined with a para-substituted phenyl ring on the cyclopentanecarboxylate (B8599756) moiety. nih.gov

The introduction of a nitro group at the para position of the phenyl ring was a key modification that led to the exceptional potency and selectivity of RLH-033. nih.govnih.gov This specific substitution dramatically increased the affinity for the sigma-1 receptor, with a reported Ki value of 50 pM. nih.govnih.gov Concurrently, it resulted in a significantly lower affinity for the sigma-2 receptor, with a Ki of 105 nM, demonstrating over 2000-fold selectivity for the sigma-1 subtype. nih.gov This high degree of selectivity is a hallmark of RLH-033 and a direct result of the targeted substituent modification. Furthermore, RLH-033 displayed negligible affinity for a range of other receptors, including muscarinic, dopamine (B1211576), NMDA, and opioid receptors, confirming the success of the rational design strategy in producing a highly selective ligand. nih.govnih.gov

Chemical Synthesis Methodologies of Rlh 033

Synthetic Routes for 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate Hydrochloride (RLH-033)

RLH-033 was designed and synthesized as a potent and selective ligand for the sigma-1 recognition site. nih.gov The synthesis of 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride (RLH-033) involves the coupling of a 4-phenylpiperidine (B165713) derivative with a substituted cyclopentanecarboxylic acid moiety via an ethyl ester linker. While specific detailed synthetic schemes for RLH-033 were not extensively detailed in the search results, related studies on the synthesis of analogous sigma ligands provide insight into the general methodologies likely employed.

Research on novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids, a class to which RLH-033 belongs, indicates that the synthesis involves constructing the core structures and then linking them. researchgate.net The synthesis of such compounds typically involves reactions like esterification to form the linker and potentially N-alkylation steps to introduce the substituted ethyl chain onto the piperidine (B6355638) nitrogen. acs.org The hydrochloride salt form of RLH-033 implies a final step involving treatment with hydrochloric acid. nih.gov

Synthesis of Analogs for Comparative Pharmacological Evaluation

The synthesis of analogs of lead compounds like RLH-033 is a common strategy in medicinal chemistry to explore structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacokinetic properties. Studies involving the synthesis and evaluation of sigma receptor ligands often focus on modifying different parts of the molecule.

For instance, research on 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives as σ1 receptor ligands involved the design and synthesis of several such compounds to evaluate their binding affinities and selectivity. researchgate.netnih.gov These studies demonstrate how structural variations on the core piperidine scaffold can impact sigma receptor interaction. Similarly, investigations into 1-phenylcycloalkanecarboxylic acid derivatives, structurally related to the cyclopentanecarboxylate (B8599756) part of RLH-033, have explored the effect of substitutions on the phenyl ring, modifications of the cycloalkyl ring size, and changes to the ester or amine functions on sigma binding affinity and selectivity. researchgate.net

The synthesis of these analogs allows for comparative pharmacological evaluation, typically through in vitro radioligand binding assays, to determine their affinity for σ1 and σ2 receptor subtypes. researchgate.netnih.govnih.govhzdr.de By comparing the binding profiles of different analogs, researchers can deduce which structural features are crucial for high affinity and selectivity towards specific sigma receptor subtypes. For example, studies have shown that the length of the alkyl spacer between the piperidine nitrogen and the ester group can influence sigma binding affinity. researchgate.net

Methodological Advancements in Sigma Ligand Synthesis

Advancements in synthetic methodologies have significantly contributed to the development of diverse sigma receptor ligands. These advancements encompass various strategies for constructing the complex molecular architectures characteristic of many sigma ligands.

One area of advancement involves the development of efficient coupling reactions to link different molecular fragments. Techniques such as Buchwald-Hartwig amination have been utilized in the synthesis of sigma receptor ligands. acs.org Furthermore, the use of coupling reagents like carbodiimides is common in forming ester or amide bonds, which are present in many sigma ligands, including the ester linkage in RLH-033. sigmaaldrich.comsigmaaldrich.comgoogle.com

The synthesis of chiral sigma ligands is another area where methodological advancements are important, as the stereochemistry of a ligand can significantly impact its interaction with sigma receptors. iupac.org Methods for asymmetric synthesis, including the use of chiral catalysts and ligands, are employed to synthesize enantiomerically pure compounds for pharmacological evaluation. sigmaaldrich.comsigmaaldrich.comuniversityofgalway.ie

Moreover, the increasing understanding of sigma receptor pharmacophores, including the availability of the sigma-1 receptor crystal structure, aids in the rational design and synthesis of novel ligands with desired binding properties. acs.orgnih.govgoogle.com This structure-based design complements traditional ligand-based approaches, guiding synthetic efforts towards promising chemical scaffolds. acs.orgnih.gov

The synthesis of radiolabeled sigma ligands for imaging studies, such as those incorporating Fluorine-18, also represents a specific area of methodological advancement, requiring efficient and rapid labeling procedures. nih.govhzdr.de

Interactive Data Table: Representative Binding Data for RLH-033

Based on the search results, a key research finding regarding RLH-033 is its high binding affinity for the sigma-1 receptor. nih.govmedchemexpress.com

CompoundTarget ReceptorBinding Affinity (Ki)Reference
RLH-033Sigma-1 (σ1)50 pM nih.govmedchemexpress.com
RLH-033Sigma-2 (σ2)105 nM nih.gov

This table highlights the significant selectivity of RLH-033 for the σ1 receptor over the σ2 receptor. nih.gov

Molecular Targeting and Receptor Binding Dynamics of Rlh 033

Quantification of High-Affinity Binding to Sigma 1 (σ1) Recognition Sites

RLH-033 demonstrates potent affinity for the sigma 1 (σ1) recognition site. This high-affinity binding has been rigorously quantified through established pharmacological methods, providing key insights into its interaction with this receptor subtype. nih.govnih.govresearchgate.net

Radioligand Binding Assays and Dissociation Constant (Ki) Determination

Radioligand binding assays are a standard technique used to quantify the affinity of a compound for a specific receptor. In studies evaluating RLH-033, the sigma 1 sites were labeled using the radioligand [3H]-(+)-pentazocine. nih.govnih.govresearchgate.net Through these assays, the dissociation constant (Ki) for RLH-033 at the σ1 receptor was determined. A notably low Ki value of 50 pM has been reported, indicating a very high binding affinity of RLH-033 for the σ1 recognition site. nih.govnih.govresearchgate.net This value positions RLH-033 as one of the most potent sigma 1 ligands identified to date. nih.gov

Receptor Subtype Radioligand Used Ki (pM) Reference
Sigma 1 (σ1) [3H]-(+)-pentazocine 50 nih.govnih.govresearchgate.net

Displacement Studies with Established Sigma Ligands

Displacement studies are crucial for confirming the specificity of binding and for understanding how a novel ligand interacts compared to known ligands for the same receptor site. While the provided information primarily highlights the high affinity of RLH-033 for the σ1 site and its selectivity over other receptors, the use of [3H]-(+)-pentazocine as the radioligand in the binding assays inherently involves displacement principles. nih.govnih.govresearchgate.net The determination of the Ki value relies on the ability of the tested compound (RLH-033) to displace the bound radioligand from the receptor site. The low Ki value signifies that a very low concentration of RLH-033 is required to effectively displace the established sigma ligand, [3H]-(+)-pentazocine, from the σ1 receptor, further underscoring its high affinity for this site. nih.govnih.govresearchgate.net

Comprehensive Receptor Selectivity Profile of RLH-033

Beyond its high affinity for the sigma 1 receptor, the selectivity profile of RLH-033 across other receptor systems is a critical aspect of its pharmacological characterization. Studies have evaluated its binding at sigma 2, dopamine (B1211576) (D1 and D2), and muscarinic (M1 and M2) receptors to determine its specificity. nih.govnih.govresearchgate.net

Comparative Affinity at Sigma 2 (σ2) Sites

To assess the selectivity of RLH-033 for sigma 1 over sigma 2 (σ2) sites, binding assays were also conducted for the σ2 receptor. These assays often utilize a different radioligand, such as [3H]1,3-di(2-tolyl)guanidine (DTG), typically in the presence of a concentration of (+)-pentazocine to mask σ1 sites. nih.govnih.govresearchgate.net RLH-033 demonstrated significantly lower affinity for σ2 sites compared to σ1 sites. The reported Ki value for RLH-033 at sigma 2 sites is 105 nM, which is over 2000-fold less potent than its affinity at sigma 1 sites. nih.gov This substantial difference in affinity highlights the high selectivity of RLH-033 for the σ1 receptor subtype. nih.govnih.govresearchgate.net

Receptor Subtype Radioligand Used Ki (nM) Selectivity vs σ1 Reference
Sigma 1 (σ1) [3H]-(+)-pentazocine 0.00005 1-fold nih.govnih.govresearchgate.net
Sigma 2 (σ2) [3H]1,3-di(2-tolyl)guanidine (DTG) + (+)-pentazocine 105 >2000-fold nih.gov

Assessment of Interactions with Dopamine (D1, D2) Receptors

The interaction of RLH-033 with dopamine receptors, specifically D1 and D2 subtypes, has also been evaluated to understand its broader pharmacological profile. Studies have shown that RLH-033 exhibits little affinity for these dopamine receptors. nih.gov The reported Ki value for RLH-033 at dopamine D1 receptors is 2.9 µM, and at dopamine D2 receptors, it is 0.35 µM. nih.gov These values are significantly higher than its affinity for the sigma 1 receptor, indicating poor binding to dopamine D1 and D2 sites and contributing to its selectivity profile. nih.govnih.govresearchgate.net

Receptor Subtype Ki (µM) Selectivity vs σ1 Reference
Dopamine D1 2.9 >58000-fold nih.govnih.govresearchgate.net
Dopamine D2 0.35 >7000-fold nih.govnih.govresearchgate.net

Evaluation of Binding to Muscarinic (M1, M2) Receptors

RLH-033's binding to muscarinic acetylcholine (B1216132) receptors, specifically M1 and M2 subtypes, has also been assessed. The compound demonstrates low affinity for these muscarinic receptors. nih.gov The reported Ki value for RLH-033 at muscarinic M1 receptors is 0.88 µM, and at muscarinic M2 receptors, it is 1.7 µM. nih.gov Similar to the dopamine receptors, these Ki values are substantially higher than the affinity observed at the sigma 1 receptor, further highlighting the selectivity of RLH-033 for the σ1 site over muscarinic M1 and M2 receptors. nih.govnih.govresearchgate.net

Receptor Subtype Ki (µM) Selectivity vs σ1 Reference
Muscarinic M1 0.88 >17600-fold nih.govnih.govresearchgate.net
Muscarinic M2 1.7 >34200-fold nih.govnih.govresearchgate.net

Examination of Affinity for Phencyclidine, N-methyl-D-aspartate (NMDA), and Opioid Receptors

Studies evaluating the binding profile of RLH-033 have demonstrated a notable lack of significant affinity for phencyclidine (PCP), N-methyl-D-aspartate (NMDA), and opioid receptors. This contrasts sharply with its high potency at sigma receptors.

Detailed research findings indicate that RLH-033 exhibits no affinity for NMDA, phencyclidine, and opioid receptors. nih.govnih.gov This specificity is a key characteristic of RLH-033, distinguishing it from compounds that interact more broadly with these receptor systems. The compound's potent activity is primarily directed towards sigma recognition sites. nih.gov

The following table summarizes the reported binding affinities of RLH-033 for these receptors:

Receptor TypeAffinity (Ki)Notes
PhencyclidineNone ReportedNo affinity
NMDANone ReportedNo affinity
OpioidNone ReportedNo affinity

(Note: Specific Ki values for "None Reported" were not available in the provided text, only the qualitative assessment of "no affinity".)

Topographical Insights into Sigma Recognition Site Architecture Revealed by RLH-033 Binding

RLH-033 has been instrumental in advancing the understanding of the topographical features of the sigma recognition site, particularly the sigma 1 (σ1) subtype. Its high affinity and selectivity for this site have made it a valuable tool for pharmacological studies. nih.govnih.gov

RLH-033 is described as a potent and selective ligand for the sigma 1 recognition site, demonstrating high affinity with a Ki of 50 pM in studies using ³H-pentazocine to label sigma 1 sites in guinea pig brain. nih.gov This high affinity is significantly greater than its affinity for sigma 2 (σ2) sites, where it showed over 2000-fold less affinity (Ki = 105 nM) in studies using [³H]1,3-di(2-tolyl)guanidine (DTG) in the presence of (+)-pentazocine to label sigma 2 sites. nih.gov

The potent binding of RLH-033 to the sigma 1 site, coupled with its distinct structural features, has provided crucial information regarding the molecular requirements for ligand interaction with this receptor subtype. nih.gov Information derived from research utilizing RLH-033 has further defined the topography of the sigma recognition site, offering potential explanations for the ability of structurally diverse compounds to bind with relatively high affinity. nih.gov Its very high affinity also suggests its utility as a radioligand for characterizing the pharmacology of sigma 1 recognition sites. nih.gov

The selectivity profile of RLH-033, showing high affinity for sigma 1 receptors and negligible affinity for muscarinic M1 and M2, dopamine D1 and D2, phencyclidine, NMDA, and opioid receptors, highlights the unique binding environment of the sigma 1 site. nih.gov This selectivity aids in distinguishing sigma 1 receptor-mediated effects from those mediated by other neuroreceptor systems.

Receptor SubtypeAffinity (Ki)Selectivity Ratio (vs. Sigma 1)
Sigma 150 pM1
Sigma 2105 nM> 2000-fold less affinity

(Note: Selectivity ratio for Sigma 2 is based on the provided text stating over 2000-fold less affinity compared to Sigma 1.)

The distinct binding characteristics of RLH-033 underscore the specific structural determinants within the sigma 1 receptor binding pocket that accommodate this ligand with high affinity. These findings contribute to the ongoing effort to map the molecular landscape of sigma receptors and design more selective pharmacological agents.

Molecular Mechanism of Action and Receptor Activation by Rlh 033 Theoretical and in Vitro Perspectives

Ligand-Receptor Interaction Physics and Thermodynamics

The interaction between RLH-033 and the σ1R is characterized by a remarkably high binding affinity. In vitro studies using guinea pig brain membranes labeled with 3H-pentazocine have determined the binding affinity of RLH-033 for sigma 1 sites to be exceptionally potent, with a Ki value of 50 pM. nih.govnih.govmedchemexpress.com This indicates a strong and stable interaction between the ligand and the receptor.

RLH-033 demonstrates significant selectivity for the σ1R, exhibiting over 2000-fold lower affinity for sigma 2 sites (Ki = 105 nM) labeled by [3H]1,3-di(2-tolyl)guanidine (DTG) in the presence of (+)-pentazocine. nih.govnih.gov Furthermore, it shows minimal affinity for a range of other receptors, including dopamine (B1211576) D1 and D2, muscarinic M1 and M2, NMDA, phencyclidine, and opioid receptors. nih.govnih.gov This high selectivity underscores RLH-033 as a valuable pharmacological tool for specifically targeting the σ1R. nih.govnih.gov

The binding affinity data for RLH-033 is summarized in the table below:

Receptor TypeLigand LabelingKi (nM)Selectivity vs σ1R
Sigma 13H-pentazocine0.0501x
Sigma 2[3H]DTG (+ 500 nM PENT)105>2000x lower
Dopamine D1-2900Minimal affinity
Dopamine D2-350Minimal affinity
Muscarinic M1-880Minimal affinity
Muscarinic M2-1700Minimal affinity
NMDA->10000Inactive
Phencyclidine->10000Inactive
Opioid Receptors (various)->10000Inactive

Note: Ki values for receptors other than sigma 1 and sigma 2 are approximate based on reported minimal affinities or inactivity. nih.govnih.gov

While specific thermodynamic parameters (enthalpy and entropy changes) for the binding of RLH-033 to the σ1R are not explicitly detailed in the provided search results, the very high affinity (low Ki) suggests a significantly favorable change in standard binding free energy (ΔG°). The relationship between binding affinity (Ki) and standard binding free energy is described by the equation:

ΔG° = -RT * ln(1/Ki)

where R is the ideal gas constant and T is the absolute temperature. A low Ki value corresponds to a large negative ΔG°, indicating a thermodynamically favorable binding process.

For high-affinity binding, a large negative ΔG° can result from a dominant favorable enthalpy change, a dominant favorable entropy change, or a combination of both. Without specific calorimetric data for RLH-033 and σ1R, a detailed analysis of the individual enthalpic and entropic driving forces for this particular interaction cannot be provided. However, the potency of RLH-033 implies that the sum of favorable enthalpic and entropic changes upon binding to σ1R is substantial.

The binding of ligands, including agonists like RLH-033, is known to induce conformational changes in the σ1R. aging-us.commdpi.comnih.govfrontiersin.org At its resting state, the σ1R is typically associated with the ER chaperone BiP. frontiersin.orgfrontiersin.orgaging-us.commdpi.comnih.gov Upon agonist binding, the σ1R undergoes a conformational rearrangement that leads to its dissociation from BiP. frontiersin.orgfrontiersin.orgaging-us.commdpi.comnih.gov This dissociation is considered a key step in σ1R activation.

Structural studies and modeling approaches have provided insights into the potential conformational dynamics of the σ1R. The receptor is understood to have a core ligand-binding domain. mdpi.comnih.gov Modeling suggests that access to this ligand-binding site may involve conformational changes, potentially within the carboxy-terminal two-helix bundle of the protein. nih.gov The σ1R may exist in different conformational states, and ligand binding can influence the equilibrium between these states, impacting its interaction with other proteins and its localization within the cell. mdpi.com Agonist stimulation can lead to the redistribution of σ1R from ER clusters to other membranes, such as the plasma membrane and nucleus, further highlighting the dynamic nature of the receptor upon ligand binding. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com

Mechanistic Implications of σ1 Receptor Binding

The binding of ligands like RLH-033 to the σ1R has profound mechanistic implications, influencing various intracellular processes and cellular activities.

The σ1R acts as a crucial modulator of intracellular signaling, particularly at the ER-mitochondria interface (MAM). frontiersin.orgnih.govnih.gov One of its key roles is the modulation of calcium signaling. The σ1R interacts with and stabilizes IP3 receptors, which are involved in calcium release from the ER. wikipedia.orgfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.org Agonist binding to σ1R enhances Ca2+ signaling from the ER into mitochondria, which can impact mitochondrial ATP synthesis. nih.gov

Beyond calcium signaling, the σ1R interacts with and regulates a diverse array of client proteins, including various ion channels (such as voltage-gated potassium, sodium, and calcium channels), receptors, and kinases. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org By modulating the activity and localization of these proteins, σ1R influences a wide range of cellular processes. frontiersin.orgfrontiersin.org

The σ1R is also intimately involved in cellular stress responses, particularly endoplasmic reticulum stress. frontiersin.orgnih.govaging-us.com As a molecular chaperone, it plays a role in protein folding and maintaining cellular homeostasis. nih.govmdpi.comscirp.org Activation of σ1R by agonists can attenuate ER stress and promote cell survival. nih.govaging-us.com This is partly achieved by influencing the balance of pro- and anti-apoptotic proteins. aging-us.com

Furthermore, σ1R can influence gene expression. For instance, it can regulate the expression of anti-apoptotic proteins like Bcl-2 by activating the transcription factor NF-κB. nih.gov Research also suggests that σ1R modulation can impact the tumor immune microenvironment by regulating proteins like PD-L1. frontiersin.org

Through its influence on intracellular signaling cascades, the σ1R modulates numerous cellular functions. Its regulation of ion channels and calcium homeostasis directly impacts cellular electrical activity and excitability. frontiersin.orgfrontiersin.org

The chaperone function of σ1R and its localization at the ER link it directly to protein synthesis and trafficking, ensuring proper protein folding and handling, particularly under stress conditions. frontiersin.orgnih.govmdpi.comscirp.org

σ1R activity is also associated with cell growth and proliferation, a function that is particularly relevant in the context of diseases like cancer, where σ1R is often highly expressed in proliferating cells. frontiersin.orgfrontiersin.orgaging-us.com

While RLH-033 has low affinity for classical neurotransmitter receptors, the σ1R's modulation of ion channels and calcium signaling in neurons can indirectly influence neuronal excitability and neurotransmitter release, thereby playing a role in neurotransmitter modulation. wikipedia.orgfrontiersin.orgnih.govfrontiersin.org The σ1R has also been implicated in processes like neurite outgrowth and neural plasticity. frontiersin.orgresearchgate.net

Additionally, activation of σ1R has been shown to promote autophagy, a critical cellular process for the degradation and recycling of damaged organelles and protein aggregates, contributing to cellular health and survival. researchgate.net

Preclinical Research Applications and Biological Characterization of Rlh 033

In Vitro Pharmacological Tools and Assays Utilizing RLH-033

The high affinity and selectivity of RLH-033 for the σ1 receptor have made it a valuable tool in various in vitro pharmacological assays. nih.govnih.gov These assays are crucial for characterizing the σ1 receptor itself and for the discovery and evaluation of novel ligands targeting this site. mdpi-res.comgoogle.com

Role as a High-Affinity Radioligand for σ1 Receptor Characterization

RLH-033 demonstrates exceptionally high affinity for σ1 sites. In studies using guinea pig brain homogenates, RLH-033 showed a Ki value of 50 pM for σ1 sites labeled by ³H-pentazocine. nih.govnih.gov This high affinity is significantly greater than its affinity for σ2 sites (Ki = 105 nM), indicating a selectivity ratio exceeding 2000-fold for σ1 over σ2 receptors in this context. nih.gov Furthermore, RLH-033 exhibits minimal affinity for a range of other receptors, including dopamine (B1211576) D1 and D2, muscarinic M1 and M2, N-methyl-D-aspartate (NMDA), phencyclidine, and opioid receptors. nih.govnih.gov This potent and selective binding profile suggests that RLH-033 can serve as a useful radioligand for detailed pharmacological characterization of σ1 recognition sites. nih.gov

Table 1: Binding Affinity of RLH-033 for Sigma and Other Receptors

Receptor TypeLigand Used for LabelingKi (nM)Selectivity Ratio (vs σ1)
Sigma 1 (σ1)³H-pentazocine0.0501
Sigma 2 (σ2)[³H]1,3-di(2-tolyl)guanidine (DTG) (in presence of 500 nM (+)-pentazocine)105>2000-fold less affinity
Dopamine D1-2900-
Dopamine D2-350-
Muscarinic M1-880>17,600-fold selectivity researchgate.net
Muscarinic M2-1700>34,200-fold selectivity researchgate.net
NMDA-No affinity nih.gov-
Phencyclidine-No affinity nih.gov-
Opioid Receptors-No affinity nih.gov-

Application in Competitive Binding and Functional Assays for Novel Ligand Discovery

The high affinity binding of RLH-033 to the σ1 receptor makes it suitable for use in competitive binding assays. In these assays, the ability of novel compounds to displace RLH-033 (or a radiolabeled analog) from the σ1 receptor binding site can be measured to determine their affinity. This is a standard method for screening potential new σ1 receptor ligands. mdpi-res.comgoogle.comsemanticscholar.org While the search results highlight the use of RLH-033 in binding assays, the development of widely accepted in vitro functional assays that clearly discriminate between σ1 receptor agonists and antagonists remains an area requiring further investigation. rsc.org However, the use of high-affinity ligands like RLH-033 in binding studies is a critical first step in identifying compounds that interact with the receptor, which can then be further characterized for their functional activity. semanticscholar.org

Utility in Animal Models for Investigating σ1 Receptor Biology

Beyond in vitro applications, RLH-033 and its properties are relevant to studies utilizing animal models to explore the biological functions of the σ1 receptor in more complex systems.

Pharmacological Probing of σ1 Receptor Function in Tissue and Whole-Organism Studies

The potent and selective nature of RLH-033 allows it to be used as a pharmacological probe to investigate σ1 receptor function in biological tissues, such as brain homogenates from guinea pigs. nih.govnih.govresearchgate.net These studies, often involving radioligand binding assays, provide insights into the density and distribution of σ1 receptors in different brain regions and tissues. researchgate.netgoogle.com While the provided search results focus heavily on the binding characteristics of RLH-033 in guinea pig brain homogenates, the principle of using such a selective ligand extends to probing receptor interactions and potentially downstream effects in other tissue preparations and, cautiously, in whole-organism studies to understand the physiological roles mediated by σ1 receptors. nih.govmichaeljfox.org

Development of Radiolabeled RLH-033 Analogs for Receptor Mapping Studies

The high affinity of RLH-033 for the σ1 receptor makes it an excellent lead compound for the development of radiolabeled analogs. Radiolabeled ligands are essential tools for receptor mapping studies, both in vitro (e.g., autoradiography) and potentially in vivo (e.g., Positron Emission Tomography - PET). thno.orggoogle.comnih.gov These studies aim to visualize and quantify the distribution of σ1 receptors in the brain and other tissues, which can be important for understanding the receptor's role in health and disease states, including neurodegenerative disorders. thno.orgrsc.orggoogle.commichaeljfox.orgnih.gov While the search results mention the development and evaluation of other radiolabeled σ1 ligands, the initial characterization of RLH-033's high affinity laid the groundwork for pursuing such strategies for σ1 receptor imaging. nih.govnih.govgoogle.comnih.gov

Advanced SAR Beyond Initial Discovery: Exploring Functional Selectivity

The initial discovery and characterization of RLH-033 and related compounds involved Structure-Activity Relationship (SAR) studies to understand how structural modifications affect binding affinity and selectivity for sigma receptors. nih.gov These early SAR efforts identified key structural features contributing to high σ1 affinity, such as the optimal spatial distance between the piperidine (B6355638) nitrogen and ester functions. nih.govresearchgate.net Beyond initial binding affinity and selectivity, advanced SAR studies can explore functional selectivity, investigating how different ligands, even those binding to the same receptor, might elicit distinct downstream cellular responses (e.g., acting as agonists or antagonists). While the provided search results primarily detail the binding profile and initial selectivity of RLH-033, the compound's role as a high-affinity tool allows for the investigation of the functional profiles of novel ligands in competitive assays, contributing to a deeper understanding of σ1 receptor pharmacology and the potential for developing ligands with specific functional properties. semanticscholar.orgrsc.org

Broader Research Applications and Scientific Impact of Rlh 033

Advancing the Understanding of σ1 Recognition Site Biology and Topography

RLH-033's potent affinity for the sigma-1 receptor, with a reported Ki of 50 pM at sites labeled by [³H]-(+)-pentazocine, positioned it as a crucial tool for in-depth studies of this recognition site. wikipedia.orgmims.com Its selectivity profile, showing significantly lower affinity for sigma-2 sites and minimal activity at muscarinic M1 and M2, dopamine (B1211576) D1 and D2, phencyclidine, NMDA, and opioid receptors, allowed researchers to probe σ1 receptor-specific mechanisms with greater confidence. wikipedia.orgmims.com The information gleaned from research utilizing RLH-033 has contributed to a more refined understanding of the topography of the sigma recognition site. wikipedia.orgfishersci.dk This enhanced understanding of the binding site's characteristics can help explain the ability of structurally diverse compounds to bind to sigma receptors with relatively high affinity. wikipedia.org

Facilitating the Discovery and Characterization of Subsequent Sigma Ligands

The exceptionally high affinity of RLH-033 for the sigma-1 receptor suggests its potential utility as a radioligand. mims.com A radiolabeled version of such a high-affinity compound can be invaluable in radioligand binding assays, a standard technique for identifying and characterizing novel compounds that interact with the σ1 receptor. By competing with a high-affinity radioligand like a labeled RLH-033 analog, the binding affinity of new potential sigma ligands can be accurately determined. This facilitates the screening and characterization of novel chemical entities with activity at sigma-1 sites, thereby accelerating the discovery pipeline for new sigma ligands.

Enabling Studies on Sigma Receptor Involvement in Cellular and Systemic Processes

Sigma-1 receptors are known to be involved in a wide array of cellular and systemic processes. These include the modulation of calcium homeostasis, responses to oxidative stress, protein folding, mitochondrial function, endoplasmic reticulum stress, autophagy, and excitotoxicity. wikipedia.orgmims.compharmakb.comwikipedia.org They are also implicated in the pathophysiology of various neurological disorders. wikipedia.orgmims.comwikipedia.orguni.lufishersci.ca As a potent and selective σ1 ligand, RLH-033 serves as a valuable pharmacological probe to investigate the precise roles of the sigma-1 receptor in these diverse biological functions. By using RLH-033 to selectively activate or block σ1 receptor activity, researchers can elucidate the downstream signaling pathways and physiological consequences mediated by this receptor in different cellular contexts and in vivo models.

Contribution to the Development of Pharmacological Tools for Neurobiology Research

The development of highly selective and potent ligands is fundamental to advancing neuropharmacology and neurobiology research. RLH-033, with its strong selectivity for the sigma-1 receptor, represents a significant contribution to the repertoire of pharmacological tools available to neuroscientists. wikipedia.orgmims.comfishersci.dk Such selective tools are essential for dissecting the complex roles of sigma receptors in the nervous system, including their involvement in neurotransmission, neuroprotection, neuroinflammation, and behavior. uni.lufishersci.caguidetopharmacology.org The use of RLH-033 allows researchers to specifically target σ1 receptors, helping to differentiate their functions from those of other receptor systems and contributing to a more precise understanding of neurobiological mechanisms. This, in turn, can inform the development of potential therapeutic strategies for neurological and psychiatric disorders where sigma receptors are implicated.

Future Directions in Rlh 033 and Sigma Receptor Research

Unraveling the Full Spectrum of σ1 Receptor Endogenous Ligands

Despite significant research into synthetic σ1R ligands, the complete repertoire of endogenous molecules that interact with and modulate σ1R activity remains an active area of investigation . Identifying these endogenous ligands is crucial for understanding the physiological roles of the σ1R under normal and pathological conditions.

Current research suggests several candidates for endogenous σ1R ligands, including neuroactive steroids such as progesterone, pregnenolone (B344588) sulfate (B86663), and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), as well as tryptaminergic trace amines like N,N-dimethyltryptamine (DMT), and choline (B1196258) thermofisher.com. Studies have shown that these molecules can bind to and activate the σ1R, influencing various cellular processes. For instance, choline has been shown to displace selective σ1 ligands and potentiate calcium release, mimicking σ1R activation. Neuroactive steroids also bind to the σ1R, albeit often with lower affinity compared to some synthetic ligands, and can ameliorate cognitive impairments in preclinical models.

Future research aims to conclusively identify and characterize additional endogenous ligands. This involves employing advanced techniques such as mass spectrometry-based approaches, ligand-binding assays using highly selective radioligands like potentially tritiated RLH-033, and functional assays to determine the physiological relevance of these interactions thermofisher.com. Understanding the dynamics of endogenous ligand binding and their specific effects on σ1R conformation and activity is paramount. The high selectivity of compounds like RLH-033 serves as a critical tool in these studies, allowing researchers to specifically target and isolate σ1R-mediated effects when investigating the activity of potential endogenous ligands.

Advanced Structural Elucidation of σ1 Receptor-RLH-033 Complexes

Significant progress has been made in determining the structure of the human σ1R, with crystal structures available in complex with various ligands, including antagonists like haloperidol (B65202) and NE-100, and agonists like (+)-pentazocine. These structures have revealed the σ1R's trimeric architecture and the ligand-binding site within its cupin-like β-barrel domain. However, the precise structural changes induced by different classes of ligands (agonists vs. antagonists) and the dynamics of ligand-receptor interactions at the MAM are still being explored.

A key future direction involves obtaining high-resolution structural information of the σ1R in complex with a wider range of ligands, including highly potent and selective compounds like RLH-033. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be crucial for this endeavor. Advanced structural studies can provide detailed insights into the binding pose of RLH-033, the specific amino acid residues involved in the interaction, and the conformational changes induced upon binding.

Understanding the structural basis of RLH-033's high affinity and selectivity can inform the design of even more refined pharmacological tools and potential therapeutic agents. Furthermore, investigating the structure of the σ1R-RLH-033 complex within a membrane environment or in association with its interacting protein partners at the MAM will provide a more physiologically relevant picture of σ1R function. This will likely involve integrating structural data with computational modeling and molecular dynamics simulations thermofisher.com.

Exploring Novel Methodologies for σ1 Receptor Functional Studies

The diverse functions attributed to the σ1R necessitate the development and application of novel and sophisticated methodologies to fully understand its cellular roles. Traditional radioligand binding assays and basic functional readouts have provided foundational knowledge, but future research requires more dynamic and contextually relevant approaches.

Emerging methodologies for studying σ1R function include advanced live-cell imaging techniques to track receptor localization and translocation upon ligand binding or cellular stress nih.gov. Techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) can be used to study σ1R interactions with its numerous protein partners in real-time. Proximity labeling techniques coupled with mass spectrometry, such as the use of engineered σ1R fused to biotin (B1667282) ligase, are being employed to map the dynamic σ1R interactome in a ligand-dependent manner.

Electrophysiological techniques are essential for understanding the σ1R's modulation of ion channels, including potassium and calcium channels, and NMDA receptors. Future studies will likely utilize patch-clamp techniques in conjunction with selective ligands like RLH-033 to dissect the precise mechanisms of this modulation. Furthermore, optogenetic and chemogenetic tools could be developed to achieve precise temporal and spatial control over σ1R activation.

Genetic manipulation techniques, such as siRNA knockdown or CRISPR/Cas9-mediated gene editing, are valuable for studying the consequences of altered σ1R expression on cellular function and signaling pathways. Integrating these genetic approaches with pharmacological tools like RLH-033 allows for a more comprehensive understanding of σ1R-mediated effects. Computational drug design and virtual screening methods are also increasingly used to identify novel σ1R ligands and predict their binding affinities and potential functional effects thermofisher.com.

Integration of RLH-033-Derived Insights into Systems-Level Biological Models

Insights gained from studies using selective ligands like RLH-033 are invaluable for building and validating systems-level biological models. Data on RLH-033's high-affinity binding, selectivity, and functional effects can be incorporated into computational models that simulate σ1R interactions and their downstream consequences on cellular pathways thermofisher.com. These models can help predict the impact of σ1R modulation in different cellular contexts and disease states.

Future research will focus on integrating data from various experimental approaches – including ligand binding, structural studies, protein interaction mapping, and functional assays – into comprehensive systems biology frameworks. This will involve sophisticated bioinformatics and computational modeling to analyze large datasets and identify key nodes and pathways influenced by σ1R activity.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing RLH-033, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis protocols for RLH-033 should adhere to established organic chemistry practices, such as reflux condensation or catalytic cross-coupling, with iterative purification steps (e.g., column chromatography, recrystallization). Structural validation requires spectroscopic techniques (NMR, IR, MS) and comparison to literature data. For purity assessment, use HPLC or GC-MS with certified reference standards .
  • Key Considerations : Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility. Include negative controls to rule out side reactions .

Q. How can researchers design experiments to assess RLH-033’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., varying pH, temperature, light exposure). Quantify degradation products via mass spectrometry and monitor kinetic stability using Arrhenius plots. Include triplicate samples to account for experimental variance .
  • Data Analysis : Apply statistical tools (ANOVA, regression analysis) to identify significant degradation pathways and establish shelf-life predictions .

Q. What criteria should guide the selection of analytical techniques for quantifying RLH-033 in complex matrices?

  • Methodological Answer : Prioritize techniques based on sensitivity (e.g., LC-MS/MS for trace levels), selectivity (to avoid matrix interference), and throughput (e.g., UV-Vis for high-sample volumes). Validate methods per ICH guidelines, including linearity, LOD/LOQ, and recovery rates .

Advanced Research Questions

Q. How can conflicting data on RLH-033’s mechanism of action be systematically resolved?

  • Methodological Answer : Perform contradiction analysis by:

Mapping discrepancies in experimental conditions (e.g., solvent polarity, assay type).

Replicating studies under standardized protocols.

Applying abductive reasoning to identify overlooked variables (e.g., stereochemical effects, solvent interactions) .

  • Example : If fluorescence assays suggest protein binding while SPR data negate it, re-evaluate buffer ionic strength or probe orientation .

Q. What strategies optimize RLH-033’s activity in multi-target systems while minimizing off-target effects?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinities across targets. Validate with in vitro selectivity panels (e.g., kinase profiling). Employ isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
  • Data Integration : Cross-reference results with cheminformatics databases (PubChem, ChEMBL) to identify structural analogs with known selectivity profiles .

Q. How should researchers address reproducibility challenges in RLH-033’s catalytic applications?

  • Methodological Answer :

Standardize catalyst loading and substrate ratios.

Document batch-to-batch variability in raw materials (e.g., metal impurities).

Use control experiments to isolate catalyst-specific effects from solvent or temperature artifacts .

  • Case Study : If catalytic efficiency varies between labs, compare glovebox conditions (O₂/H₂O levels) or catalyst activation protocols .

Data and Literature Management

Q. What frameworks ensure rigorous literature reviews for RLH-033-related hypotheses?

  • Methodological Answer :

Use Boolean search strategies in SciFinder and Reaxys to filter primary sources.

Critically appraise studies using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose).

Map knowledge gaps via concept matrices, highlighting understudied areas (e.g., enantioselective synthesis routes) .

Q. How can researchers reconcile discrepancies between computational predictions and empirical data for RLH-033?

  • Methodological Answer :

Validate force fields/parameter sets in molecular dynamics simulations against crystallographic data.

Perform sensitivity analysis to identify error-prone computational assumptions (e.g., solvent model approximations) .

Tables: Key Methodological Considerations

Research Aspect Recommended Techniques Validation Criteria
Synthesis & PurificationColumn chromatography, Recrystallization≥95% purity (HPLC), Spectral match
Stability StudiesAccelerated aging, Kinetic modelingR² ≥ 0.95 in Arrhenius plots
Selectivity ProfilingITC, High-throughput screening≥10-fold selectivity over off-targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rlh 033
Reactant of Route 2
Rlh 033

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.